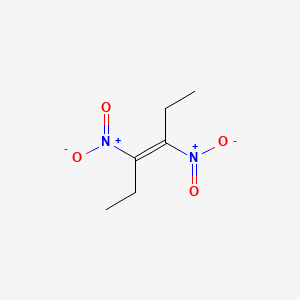
3,4-Dinitro-3-hexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dinitro-3-hexene is an organic compound with the molecular formula C6H10N2O4 It is characterized by the presence of two nitro groups (-NO2) attached to the third and fourth carbon atoms of a hexene chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dinitro-3-hexene involves the reaction of 1-chloro-1-nitropropane with potassium hydroxide in an aqueous solution. The reaction is carried out in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The solution is maintained at a temperature between 0°C and 10°C using an ice-salt bath. Concentrated hydrochloric acid is added dropwise until the solution reaches a pH of 9, resulting in the formation of a deep-green oily layer. This layer is then washed with a warm potassium hydroxide solution and recrystallized from ethanol to obtain pure this compound as light-yellow needles .
Industrial Production Methods
While the detailed industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up with appropriate safety measures to meet industrial demands. The key considerations include maintaining reaction temperatures, handling hazardous materials with caution, and ensuring proper waste disposal.
化学反応の分析
Types of Reactions
3,4-Dinitro-3-hexene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of 3,4-diamino-3-hexene.
Substitution: Formation of substituted hexenes with various functional groups.
科学的研究の応用
3,4-Dinitro-3-hexene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-Dinitro-3-hexene involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, leading to the formation of reactive intermediates. The compound can also undergo nucleophilic substitution, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and conditions.
類似化合物との比較
Similar Compounds
2,3-Dinitro-2-butene: Similar structure with nitro groups on a butene chain.
1,3-Dinitrobenzene: Aromatic compound with nitro groups on a benzene ring.
3,4-Dinitro-1-butene: Similar structure with nitro groups on a butene chain.
Uniqueness
3,4-Dinitro-3-hexene is unique due to its specific positioning of nitro groups on a hexene chain, which imparts distinct reactivity and properties compared to other nitroalkenes and nitroaromatic compounds. This uniqueness makes it valuable for specialized applications in synthetic chemistry and research.
特性
分子式 |
C6H10N2O4 |
|---|---|
分子量 |
174.15 g/mol |
IUPAC名 |
(E)-3,4-dinitrohex-3-ene |
InChI |
InChI=1S/C6H10N2O4/c1-3-5(7(9)10)6(4-2)8(11)12/h3-4H2,1-2H3/b6-5+ |
InChIキー |
KQIWPQXBIFDSMD-AATRIKPKSA-N |
異性体SMILES |
CC/C(=C(/CC)\[N+](=O)[O-])/[N+](=O)[O-] |
正規SMILES |
CCC(=C(CC)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


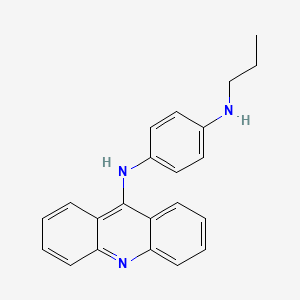
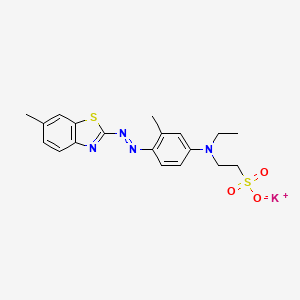
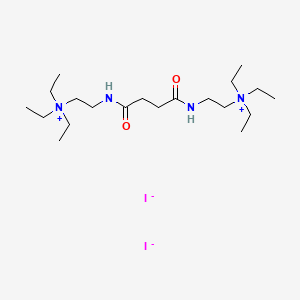
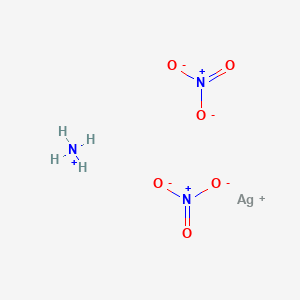
![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)

![[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13765290.png)
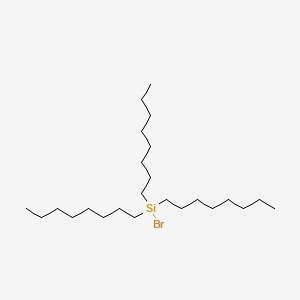


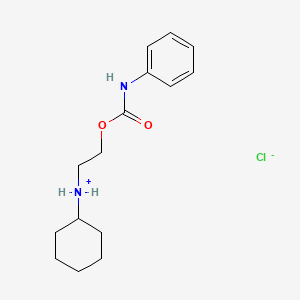
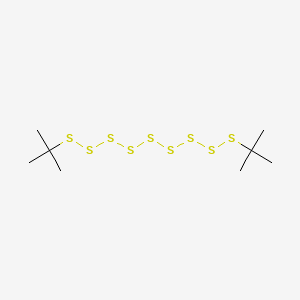

![Ethanesulfonic acid, 2-[3-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13765307.png)
